![molecular formula C14H12N2O4 B051582 4-Nitro-phenyl-N-benzylcarbamate CAS No. 124068-97-9](/img/structure/B51582.png)
4-Nitro-phenyl-N-benzylcarbamate
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Overview
Description
4-Nitro-phenyl-N-benzylcarbamate is a chemical compound with the CAS Number: 124068-97-9 and a molecular weight of 272.26 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The molecular structure of 4-Nitro-phenyl-N-benzylcarbamate consists of 33 bonds in total; 21 non-H bonds, 15 multiple bonds, 5 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate(s) (aromatic), and 1 nitro group(s) (aromatic) .Physical And Chemical Properties Analysis
4-Nitro-phenyl-N-benzylcarbamate is a white to yellow solid at room temperature . It has a molecular weight of 272.26 .Scientific Research Applications
Catalytic Reduction of 4-Nitrophenol
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP . This process is considered a universally accepted model catalytic reaction due to the easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques .
Environmental Applications
Ultrafine Pd nanoparticles anchored on CeO2 nanorods were synthesized via an absorption-in situ reduction method . The activity of the CeO2/Pd nanocomposites was systematically investigated toward the reduction of 4-nitrophenol (4-NP) and organic dyes . The catalysts display ideal stability after being used for three times for the reduction of 4-NP .
Green Synthesis of Nanoparticles
Numerous biological organisms, such as bacteria, actinomycetes, fungi, algae, yeast, and plants, are used for the green synthesis of nanoparticles . This process involves the reduction of 4-nitrophenol to 4-aminophenol, which is a key step in the synthesis of paracetamol .
Safety And Hazards
properties
IUPAC Name |
(4-nitrophenyl) N-benzylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c17-14(15-10-11-4-2-1-3-5-11)20-13-8-6-12(7-9-13)16(18)19/h1-9H,10H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAOEODBVXZHNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80924694 |
Source
|
Record name | 4-Nitrophenyl hydrogen benzylcarbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80924694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-phenyl-N-benzylcarbamate | |
CAS RN |
124068-97-9 |
Source
|
Record name | Carbamic acid, (phenylmethyl)-, 4-nitrophenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124068979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenyl hydrogen benzylcarbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80924694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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